molecular formula C10H9BrO2 B2431128 Methyl 4-bromocubane-1-carboxylate CAS No. 37794-28-8

Methyl 4-bromocubane-1-carboxylate

Cat. No. B2431128
CAS RN: 37794-28-8
M. Wt: 241.084
InChI Key: AYRUWJVGHGZOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromocubane-1-carboxylate” is a chemical compound with the molecular formula C₁₀H₉BrO₂ . It has a molecular weight of 239.98 .


Synthesis Analysis

The synthesis of “Methyl 4-bromocubane-1-carboxylate” involves complex chemical reactions. One of the methods involves the Suzuki-Miyaura cross-coupling reaction . The process begins with “Methyl 4-bromocubane-1-carboxylate” and phenyl boronic acid. A variety of conditions are trialed, and a range of simple Pd(II) catalysts and Pd(0) precatalysts are used in conjunction with various bases .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromocubane-1-carboxylate” is complex and requires advanced techniques for analysis. Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies, X-ray diffraction, and quantum chemical calculations are typically used .


Chemical Reactions Analysis

“Methyl 4-bromocubane-1-carboxylate” can participate in various chemical reactions. For instance, it can be involved in nucleophilic substitution, elimination, and halogenation of alkane (radical substitution) reactions . These reactions can be used to design synthesis routes for a target compound from available starting materials .

Scientific Research Applications

Synthesis and Molecular Structure

  • Methyl 4-bromocubane-1-carboxylate is instrumental in the synthesis of other cubane derivatives. Zakharov et al. (2005) developed an efficient procedure for synthesizing 4-bromo-1-hydroxymethylcubane using lithium aluminum hydride and aluminum hydride. This method established the molecular structure of the compound through X-ray diffraction analysis (Zakharov et al., 2005).

Oxidation and Reduction Processes

  • The compound serves as a precursor in various oxidation and reduction processes. For instance, Shastin et al. (2006) detailed the production of 4-bromocubanecarbaldehyde through oxidation of 4-bromo-1-hydroxymethylcubane, highlighting its role in the formation of aldehydes (Shastin et al., 2006).

Influence on Bond Length and Structure

  • Research by Irngartinger et al. (1999) investigated the influence of various substituents, including the methyl 4-bromocubane-1-carboxylate, on the bond length and overall structure of the cubane cage. This study provides insights into the structural changes induced by different substituents on the cubane framework (Irngartinger et al., 1999).

Photoinduced Nucleophilic Substitution

  • Jimenez et al. (2018) described a synthetic route to modify the cubane nucleus using methyl-4-iodocubane-1-carboxylate. This method demonstrates the potential for photoinduced nucleophilic substitution reactions in the modification of the cubane core (Jimenez et al., 2018).

Conformational Analysis in Peptide Design

  • Bisetty et al. (2006) utilized a derivative of methyl 4-bromocubane-1-carboxylate in the analysis of trishomocubane amino acid dipeptide. This research is significant for understanding conformational characteristics in peptide and protein surrogate design (Bisetty et al., 2006).

Insights into Bromination Processes

  • Roy et al. (2004) explored the bromination of the methyl group in isoxazole derivatives, where methyl 4-bromocubane-1-carboxylate could serve as a reference or comparative compound for understanding bromination mechanisms (Roy et al., 2004).

properties

IUPAC Name

methyl 4-bromocubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRUWJVGHGZOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.